molecular formula C12H14N2S B5588788 4-(3,4,5-trimethylphenyl)-1,3-thiazol-2-amine

4-(3,4,5-trimethylphenyl)-1,3-thiazol-2-amine

Cat. No.: B5588788
M. Wt: 218.32 g/mol
InChI Key: WJJYHWPXWZMARC-UHFFFAOYSA-N
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Description

4-(3,4,5-trimethylphenyl)-1,3-thiazol-2-amine is an organic compound that belongs to the class of thiazoles. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a 3,4,5-trimethylphenyl group attached to the thiazole ring, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4,5-trimethylphenyl)-1,3-thiazol-2-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3,4,5-trimethylbenzaldehyde with thiosemicarbazide under acidic conditions to form the corresponding thiosemicarbazone. This intermediate is then cyclized using a dehydrating agent such as phosphorus oxychloride (POCl3) to yield the desired thiazole derivative.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reagents. Continuous flow reactors may be employed to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-(3,4,5-trimethylphenyl)-1,3-thiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions can occur on the phenyl ring, particularly at the positions ortho and para to the methyl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Electrophiles such as bromine or nitronium ions in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Oxidized thiazole derivatives.

    Reduction: Reduced thiazole derivatives.

    Substitution: Substituted phenyl-thiazole derivatives.

Scientific Research Applications

4-(3,4,5-trimethylphenyl)-1,3-thiazol-2-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of novel materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 4-(3,4,5-trimethylphenyl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The exact molecular pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

Similar Compounds

    4-(3,4,5-trimethylphenyl)-1,3-thiazol-2-ol: Similar structure but with a hydroxyl group instead of an amine group.

    4-(3,4,5-trimethylphenyl)-1,3-thiazol-2-thiol: Similar structure but with a thiol group instead of an amine group.

    4-(3,4,5-trimethylphenyl)-1,3-thiazol-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of an amine group.

Uniqueness

4-(3,4,5-trimethylphenyl)-1,3-thiazol-2-amine is unique due to its specific substitution pattern on the phenyl ring and the presence of an amine group on the thiazole ring. This combination of structural features imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

4-(3,4,5-trimethylphenyl)-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2S/c1-7-4-10(5-8(2)9(7)3)11-6-15-12(13)14-11/h4-6H,1-3H3,(H2,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJJYHWPXWZMARC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1C)C)C2=CSC(=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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